Panax saponin C

Neuroprotection Oxidative Stress Astrocyte

Select Panax saponin C (Ginsenoside Re) for evidence-based neuroprotective and anti-inflammatory research. As the most potent ROS scavenger among major ginsenosides, it serves as an optimal positive control in oxidative stress models and matches dexamethasone efficacy in LPS-induced lung injury at 20 mg/kg. Its 7.06% bioavailability makes it a benchmark for oral delivery system evaluation. Ensure assay specificity: Re's CD8+ T cell suppression profile differs critically from Rg1, precluding class-based substitution.

Molecular Formula C48H82O18
Molecular Weight 947.2 g/mol
Cat. No. B8050973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanax saponin C
Molecular FormulaC48H82O18
Molecular Weight947.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3
InChIKeyPWAOOJDMFUQOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Panax saponin C (人参皂苷Re): A Protopanaxatriol Ginsenoside with Defined Procurement Distinctions


Panax saponin C, synonymously known as ginsenoside Re , is a major protopanaxatriol (PPT)-type dammarane saponin [1] found in Panax ginseng, Panax notoginseng, and Panax quinquefolius. With a molecular formula of C48H82O18 and a molecular weight of 947.15 g/mol (CAS 51542-56-4) [2], it is structurally characterized by a 20(S)-protopanaxatriol aglycone core bearing two glucose and one rhamnose sugar moieties at the C-6 and C-20 positions, distinguishing it from protopanaxadiol (PPD)-type ginsenosides (e.g., Rb1, Rc, Rd) [3].

Why Ginsenoside Re (Panax saponin C) Cannot Be Interchanged with Other PPT-Type Ginsenosides Like Rg1


While ginsenoside Re and Rg1 share a common protopanaxatriol backbone and are often co-eluting in chromatographic analyses [1], their divergent pharmacological profiles preclude simple substitution. For example, ginsenoside Re demonstrates superior suppression of IL-2-stimulated CD8+ T cell proliferation (IC50 = 57.5 μM) compared to Rg1 (IC50 = 64.7 μM), while Rg1 is entirely ineffective in enhancing Con A-induced lymphocyte proliferation, a property exhibited by both Rb1 and Re [2]. Furthermore, in neural progenitor cells (NPCs) under oxidative stress, Re provides no significant protection, whereas ginsenoside Rb1 offers robust neuroprotection via Nrf2/HO-1 pathway activation [3]. These functional divergences, driven by subtle differences in sugar moiety composition and linkage, underscore the necessity for evidence-based, compound-specific selection rather than class-based substitution.

Procurement-Relevant Quantitative Differentiation of Panax saponin C (Ginsenoside Re)


Superior ROS Scavenging in Astrocytes: Re Outperforms Rb1, Rb2, Rd, and Rg1

In a direct head-to-head comparison of six ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rg1) on primary astrocyte cultures under H2O2-induced oxidative stress, ginsenoside Re demonstrated the most potent reduction in reactive oxygen species (ROS) formation [1]. While Rb1, Rb2, Rd, and Rg1 also decreased ROS formation, Re was explicitly identified as being the most active among all tested compounds [1].

Neuroprotection Oxidative Stress Astrocyte ROS

Potent Lung Anti-Inflammatory Activity: Re Matches Dexamethasone Potency and Outperforms Rc, Rg1, and Rh2

In a comparative in vivo study of 11 ginsenosides isolated from Korean Red Ginseng, oral administration of Re at 20 mg/kg significantly reduced total cell numbers in bronchoalveolar lavage fluid (BALF) in an LPS-induced acute lung injury mouse model. Among all ginsenosides, Re exhibited strong and comparable inhibitory potency to that of dexamethasone, a standard clinical anti-inflammatory agent, and outperformed Rc, Rg1, and Rh2, which reduced BALF total cells by 34.1–51.6% (n=5) [1].

Pulmonary Inflammation Acute Lung Injury Anti-inflammatory BALF

Cardioprotection: Rb1 Demonstrates Superior Anti-Apoptotic Efficacy Over Re in Myocardial Ischemia-Reperfusion

In a rat model of myocardial ischemia-reperfusion (I/R) injury, both ginsenoside Rb1 and Re significantly reduced cardiomyocyte apoptosis compared to the untreated I/R group. However, a direct quantitative comparison revealed that Rb1 treatment resulted in 51.65 ± 13.71 apoptotic cells per field, while Re treatment resulted in 90.66 ± 19.22 apoptotic cells per field, compared to 134.45 ± 45.61 apoptotic cells per field in the I/R control group (P<0.01) [1]. This indicates that while Re provides protection, Rb1's anti-apoptotic effect is approximately 1.75-fold greater.

Cardioprotection Myocardial Ischemia Apoptosis I/R Injury

Oral Bioavailability: Re (7.06%) Surpasses Rb1 (1.18%) and Rd (2.36%) but Trails Rg1 (6.06%)

In a comparative rat pharmacokinetic study evaluating the absolute oral bioavailability of five major Panax notoginseng saponins following administration of total panax notoginsenoside (TPNS), ginsenoside Re exhibited an absolute oral bioavailability of 7.06% [1]. This value is significantly higher than that of ginsenoside Rb1 (1.18%) and ginsenoside Rd (2.36%), but lower than notoginsenoside R1 (9.29%) and ginsenoside Rg1 (6.06%) [1].

Pharmacokinetics Bioavailability Oral Absorption ADME

Thermal Stability: Re (PPT-Type) Degrades More Rapidly Than PPD-Type Ginsenosides Rb1, Rc, and Rd

A comparative thermal stability study of five ginsenosides in aqueous solution under atmospheric heating revealed differential degradation kinetics based on aglycone type. The 20(S)-protopanaxatriol (PPT)-type ginsenosides Rg1 and Re decreased rapidly within the first 3 hours, while the 20(S)-protopanaxadiol (PPD)-type ginsenosides Rb1, Rc, and Rd degraded more slowly [1]. Specifically, the PPT-type ginsenosides were determined to be more thermally sensitive than their PPD-type counterparts [1].

Stability Thermal Degradation Formulation PPT vs PPD

Natural Abundance: Re is the Predominant Ginsenoside in Panax Roots and Berries, Exceeding Rg1, Rb1, and Rc

Quantitative analyses consistently demonstrate that ginsenoside Re is among the most abundant saponins in Panax species. In a study of three Korean ginseng cultivars, the relative abundance in roots was Re (3.0 mg/g) > Rg1 (2.0 mg/g) > Rb1 (1.5 mg/g) > Rc (1.1 mg/g) > Rd (0.42 mg/g) . Furthermore, in 4-year cultivated Korean ginseng berry, Re content (5.99%) was 3.6 to 5.4 times higher than in Korean ginseng seed (1.65%) and American ginseng seed (1.10%), and approximately 28 times higher than in 4-year cultivated Korean ginseng root [1].

Phytochemistry Quantitative Analysis Natural Abundance Source Selection

Application Scenarios for Panax saponin C (Ginsenoside Re) Based on Quantified Differentiation


Astrocyte-Mediated Neuroprotection and Oxidative Stress Research

Use Panax saponin C (Ginsenoside Re) as the lead positive control in H2O2-induced astrocyte oxidative stress models. As demonstrated by López et al. [1], Re exhibits the most potent ROS scavenging activity among six major ginsenosides, making it the optimal choice for establishing a high-efficacy baseline in neuroprotective assays.

Acute Lung Injury and Pulmonary Inflammation Models

Employ Panax saponin C (Ginsenoside Re) as a natural product-derived comparator to dexamethasone in LPS-induced acute lung injury mouse models. At 20 mg/kg oral dose, Re matches the potency of dexamethasone in reducing BALF inflammatory cell infiltration [2], providing a mechanistically distinct alternative for anti-inflammatory drug discovery in respiratory diseases.

Oral Bioavailability Benchmarking in Formulation Development

Utilize Panax saponin C (Ginsenoside Re) as a reference compound for evaluating the performance of oral delivery systems. With an absolute bioavailability of 7.06% in rats, Re serves as a benchmark for assessing absorption enhancement technologies, positioned between the low-bioavailability PPD-type saponins (Rb1, Rd) and the slightly more bioavailable PPT-type Rg1 [3].

Thermal Stability Assessment in Ginseng-Derived Product Manufacturing

Incorporate Panax saponin C (Ginsenoside Re) as a marker of PPT-type saponin degradation during thermal processing validation. Given the established rapid degradation of Re and Rg1 within the first 3 hours of heating compared to PPD-type saponins [4], monitoring Re content can serve as a sensitive indicator of thermal exposure and product quality for ginseng extracts and formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panax saponin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.